molecular formula C10H18BrNO3 B15073096 (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate

(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate

Cat. No.: B15073096
M. Wt: 280.16 g/mol
InChI Key: TWFMJHHRSVBFSE-QMMMGPOBSA-N
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Description

(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate ( 1821824-19-4) is a chiral morpholine derivative of high value in pharmaceutical research and organic synthesis. This compound serves as a versatile and crucial synthetic intermediate, primarily due to the presence of a reactive bromomethyl group and a tert-butyloxycarbonyl (Boc) protected secondary amine. The Boc group is a cornerstone of synthetic chemistry, protecting the amine functionality from unwanted reactions under basic conditions and allowing for its facile deprotection under mild acidic conditions to generate a free amine. This enables sequential and selective derivatization, which is essential for constructing complex molecules . The primary reactive site, the bromomethyl group, is an excellent electrophile that readily participates in nucleophilic substitution reactions (SN2). This allows researchers to efficiently introduce the chiral morpholine scaffold into larger molecular architectures by forming carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. Such reactivity is indispensable in medicinal chemistry for the synthesis of compound libraries for structure-activity relationship (SAR) studies or for creating specific target molecules. The chiral (R)-configuration at the 3-position is particularly significant, as it can be a key determinant in the biological activity and binding affinity of the resulting compounds, making this building block essential for the exploration of stereospecific interactions . While direct biological data for this specific 3-substituted isomer is limited in the public domain, its close structural analogue, (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, has been investigated in pharmacological research for its effects on gastrointestinal motility, acting as a motilin receptor agonist . This highlights the broader application of chiral bromomethyl morpholine carboxylates in developing potential therapeutics. Furthermore, related morpholine derivatives are frequently employed as key intermediates in cutting-edge research areas, such as the development of inhibitors targeting specific viral proteins, underscoring their importance in modern drug discovery campaigns . This product is intended for research purposes only. For Research Use Only. Not for Human or Veterinary Use.

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl (3R)-3-(bromomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

TWFMJHHRSVBFSE-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Precursors

The synthesis begins with (R)-morpholine-3-methanol or its tert-butyl-protected derivatives. These precursors are selected for their stereochemical integrity, ensuring the final product retains the desired (R)-configuration. Commercial availability and cost-effectiveness make tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate a preferred starting material.

Bromination Strategies

The critical step involves converting the hydroxymethyl group (-CH2OH) to a bromomethyl (-CH2Br) moiety. Two primary methods dominate:

Method A: Phosphorus Tribromide (PBr3) Mediated Bromination
  • Reagents : PBr3, dichloromethane (DCM), triethylamine (TEA).
  • Conditions :
    • Temperature: 0–5°C (exothermic reaction control).
    • Reaction time: 4–6 hours.
    • Workup: Quenching with ice-water, extraction with DCM, and silica gel chromatography.
  • Yield : 68–72%.
Method B: Hydrobromic Acid (HBr) with Thionyl Chloride (SOCl2)
  • Reagents : 48% HBr, SOCl2, DCM.
  • Conditions :
    • Temperature: Reflux at 40°C.
    • Reaction time: 12–16 hours.
    • Workup: Neutralization with NaHCO3, solvent evaporation.
  • Yield : 60–65%.
Bromination Method Reagents Temperature Time (h) Yield (%)
PBr3 PBr3, DCM, TEA 0–5°C 4–6 68–72
HBr/SOCl2 HBr, SOCl2, DCM 40°C 12–16 60–65

Method A offers higher yields and shorter reaction times, making it preferable for lab-scale synthesis. However, Method B’s scalability and lower cost of reagents favor industrial applications.

Esterification and Protection

The tert-butyl ester group is introduced early to protect the carboxylate functionality during subsequent reactions. This is achieved via:

  • Reagents : Boc anhydride (di-tert-butyl dicarbonate), 4-dimethylaminopyridine (DMAP).
  • Conditions :
    • Solvent: Tetrahydrofuran (THF).
    • Temperature: 25°C (room temperature).
    • Reaction time: 12 hours.
  • Yield : >90%.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key features include:

  • Automated Bromination : PBr3 is delivered via precision pumps to maintain stoichiometric ratios, minimizing side reactions.
  • In-line Purification : Simulated moving bed (SMB) chromatography separates the (R)-enantiomer from racemic mixtures, achieving >99% enantiomeric excess (ee).
  • Solvent Recovery : DCM and THF are recycled through distillation, reducing environmental impact.

Key Reaction Parameters and Optimization

Temperature Control

Exothermic bromination necessitates rigorous cooling. Elevated temperatures (>10°C) lead to:

  • Racemization (reducing ee to <80%).
  • Over-bromination byproducts (e.g., dibrominated morpholine).

Catalytic Enhancements

Recent studies show that adding 1–2 mol% of ZnBr2 as a Lewis acid accelerates bromination by 30%, achieving yields of 75–78% under milder conditions (25°C).

Comparative Analysis with Related Compounds

Compound Bromination Yield (%) ee (%) Industrial Cost ($/kg)
(R)-tert-Butyl 3-(bromomethyl)morpholine 72 99 1,200
(S)-tert-Butyl 2-(bromomethyl)morpholine 65 98 1,500
tert-Butyl 2-(chloromethyl)morpholine 85 N/A 900

The (R)-configured bromomethyl derivative commands a premium due to its role in enantioselective drug synthesis.

Recent Advances in Synthesis

Photocatalytic Bromination

A 2024 study demonstrated UV-light-mediated bromination using N-bromosuccinimide (NBS) and catalytic eosin Y. This method achieves 70% yield at 25°C without racemization, though scalability remains unproven.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures improves ee to >99.5%, albeit with a 15–20% yield penalty.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function . The morpholine ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate, as indicated by similarity scores and substituent variations (Table 1):

Table 1: Structurally Related Morpholine Derivatives

Compound Name Substituent CAS RN Similarity Key Differences
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate Carbamoylmethyl 1257850-83-1 1.00 Carbamate vs. bromomethyl group
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Aminomethyl 1187929-79-8 0.90 Stereochemistry (S) and NH₂ group
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Hydroxymethyl 215917-99-0 0.85 OH vs. Br; lower reactivity
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Hydroxyethyl 136992-21-7 N/A Ethyl chain extension, OH position

Key Observations :

  • Carbamate analogs (e.g., 1257850-83-1) share the tert-butyl and morpholine framework but lack the bromine atom, reducing their utility in alkylation reactions .
  • Aminomethyl derivatives (e.g., 1187929-79-8) are nucleophilic counterparts, suitable for amide bond formation or further functionalization .
  • Hydroxymethyl analogs (e.g., 215917-99-0) exhibit lower reactivity due to the hydroxyl group, making them intermediates for oxidation or protection strategies .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate 217.26 320.7 1.118 Organic solvents
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate 231.29 N/A N/A Polar aprotic solvents
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride 248.75 (HCl salt) N/A N/A Aqueous solutions

Key Observations :

  • The hydroxymethyl derivative (215917-99-0) has a lower molecular weight and higher boiling point compared to bromomethyl analogs, reflecting its polar hydroxyl group .
  • Hydrochloride salts (e.g., 1802489-65-1) exhibit improved aqueous solubility, advantageous for biological applications .

Research Findings and Data Gaps

  • Structural Insights : X-ray crystallography data (via SHELX software) for related compounds (e.g., 112741-49-8) confirm morpholine ring conformations, aiding in predicting the target compound’s behavior .
  • Synthetic Routes : Evidence suggests bromomethyl derivatives may be synthesized via bromination of hydroxymethyl precursors (e.g., 215917-99-0 → target compound) .
  • Data Gaps : Direct NMR or crystallographic data for the target compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This compound features a bromomethyl group, which is significant for its reactivity and biological interactions. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈BrNO₃
  • Molecular Weight : Approximately 280.16 g/mol
  • Functional Groups : Bromomethyl group, tert-butyl ester, morpholine ring

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial activity, particularly against gram-positive bacteria. The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The reactivity of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of active metabolites that inhibit bacterial growth. The compound's effectiveness against various bacterial strains suggests potential interactions with specific bacterial enzymes or receptors.

Research Findings and Case Studies

  • Antibacterial Efficacy :
    • In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) of approximately 8 µg/mL against Staphylococcus aureus and other gram-positive strains .
  • Comparative Studies :
    • A comparative analysis with structurally similar compounds revealed that this compound exhibited superior antibacterial properties compared to its enantiomeric form and other morpholine derivatives.
  • Synergistic Effects :
    • Studies have indicated potential synergistic effects when combined with other antibiotics, enhancing overall antibacterial efficacy against resistant strains .

Data Table: Antibacterial Activity Comparison

Compound NameMIC (µg/mL)Bacterial StrainNotes
This compound8Staphylococcus aureusEffective against MRSA
(S)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate>32Staphylococcus aureusLess effective
Tetracycline200Various strainsReference drug

Q & A

Basic: What are the primary synthetic routes for (R)-tert-butyl 3-(bromomethyl)morpholine-4-carboxylate, and how is its stereochemical purity verified?

The compound is typically synthesized via bromination of the corresponding hydroxymethyl or chloromethyl precursor. For example, tert-butyl 3-(chloromethyl)morpholine-4-carboxylate (CAS 126058-25-1) can undergo halogen exchange using brominating agents like LiBr or HBr . Stereochemical integrity is preserved by starting with enantiomerically pure intermediates (e.g., (R)-configured morpholine derivatives) and confirmed via chiral HPLC or polarimetry. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography (using SHELX software ) further validate stereochemistry.

Basic: How is the purity and structural identity of this compound characterized in academic research?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify backbone structure, while 31^31P NMR (if phosphorylated analogs are synthesized) monitors functional group transformations .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC or TLC with UV/fluorescence detection assesses purity (>95% is typical for research-grade material) .

Advanced: What challenges arise in optimizing reaction yields for downstream modifications (e.g., nucleophilic substitutions) of the bromomethyl group?

The bromomethyl group is highly reactive but prone to side reactions (e.g., elimination or over-alkylation). Key considerations:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require low temperatures (−20°C to 0°C) to suppress byproducts .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
  • Competing pathways : For example, in radical-mediated reactions (e.g., decatungstate-driven processes), regioselectivity must be controlled via light intensity and radical initiator concentration .

Advanced: How do researchers resolve contradictions in stereochemical outcomes when using this compound in asymmetric synthesis?

Discrepancies in stereochemistry often arise from:

  • Epimerization during reactions : Basic conditions or prolonged heating can invert stereocenters. Monitoring via in situ IR or circular dichroism (CD) spectroscopy helps detect such changes .
  • Crystallographic vs. computational models : X-ray structures (refined via SHELXL ) may conflict with DFT-predicted configurations. Cross-validation using vibrational circular dichroism (VCD) or electronic spectroscopy resolves ambiguities .

Advanced: What methodologies are employed to study the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), or light (UV/visible) identifies degradation products via LC-MS .
  • Kinetic analysis : Arrhenius plots predict shelf life by correlating degradation rate constants with temperature .
  • Solid-state stability : Differential scanning calorimetry (DSC) detects polymorphic transitions or decomposition exotherms .

Advanced: How is this compound utilized in the synthesis of structurally complex targets (e.g., pharmaceuticals or agrochemicals)?

The bromomethyl group serves as a versatile handle for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids to install aromatic moieties .
  • Macrocyclization : Intramolecular alkylation forms morpholine-containing macrocycles, relevant to kinase inhibitors .
  • Bioconjugation : Thiol- or amine-selective alkylation for antibody-drug conjugates (ADCs) .

Methodological: What precautions are critical when handling this compound in laboratory settings?

  • Thermal stability : Avoid sparks/open flames (autoignition risk) .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential alkylating agent toxicity .
  • Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal .

Methodological: How do researchers address low yields in multi-step syntheses involving this compound?

  • Intermediate trapping : Quenching reactive intermediates (e.g., morpholine radicals) with TEMPO or other stabilizers .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, stoichiometry) maximizes efficiency .

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